An In-depth Technical Guide to the Chemical Properties of Chloro-Methyl-Butynes
An In-depth Technical Guide to the Chemical Properties of Chloro-Methyl-Butynes
A Note on Isomers: This technical guide addresses the chemical properties of 4-Chloro-3-methylbut-1-yne. It is critical to note that publicly available, experimentally-derived data for this specific isomer is limited. In contrast, its structural isomer, 3-Chloro-3-methyl-1-butyne, is well-characterized. To provide a comprehensive resource for researchers, this document presents the available information for 4-Chloro-3-methylbut-1-yne and supplements it with detailed data for the more thoroughly documented 3-Chloro-3-methyl-1-butyne, clearly differentiating between the two.
4-Chloro-3-methylbut-1-yne
4-Chloro-3-methylbut-1-yne is a halogenated alkyne with the terminal triple bond that is of interest in organic synthesis.[1] As a primary chloride, its reactivity is distinct from its tertiary chloride isomer.
Core Chemical Properties
The following table summarizes the known identifying information for 4-Chloro-3-methylbut-1-yne.
| Property | Value |
| IUPAC Name | 4-chloro-3-methylbut-1-yne[2] |
| CAS Number | 63150-17-4[2][3] |
| Molecular Formula | C₅H₇Cl[3] |
| Molecular Weight | 102.56 g/mol [2][4] |
| Canonical SMILES | CC(CCl)C#C[2] |
Reactivity and Synthetic Applications
4-Chloro-3-methylbut-1-yne is a versatile building block in organic synthesis. Its reactivity is characterized by the presence of both a terminal alkyne and a primary alkyl chloride.[1]
Key Reactions:
-
Nucleophilic Substitution: The primary chloride is susceptible to substitution by a variety of nucleophiles.
-
Addition Reactions: The terminal alkyne can undergo addition reactions.[1]
-
Coupling Reactions: The alkyne functionality allows for participation in various coupling reactions, such as copper-catalyzed couplings, to form more complex molecules.[1]
Its utility is noted in the synthesis of pharmaceuticals and in material science.[1]
General Synthetic Approaches
The synthesis of 4-Chloro-3-methylbut-1-yne can be approached through several general methods[1]:
-
Direct Halogenation: The controlled chlorination of 3-methylbutyne.
-
Dehydrohalogenation: Elimination from a suitable precursor like 4-chloro-3-methylbutanol.
The following diagram illustrates a generalized synthetic pathway.
3-Chloro-3-methyl-1-butyne
3-Chloro-3-methyl-1-butyne is a well-studied isomer of 4-Chloro-3-methylbut-1-yne, featuring a tertiary chloride. This structural difference significantly influences its physical properties and reactivity.
Core Chemical Properties
The following table summarizes the key chemical and physical properties of 3-Chloro-3-methyl-1-butyne.
| Property | Value |
| IUPAC Name | 3-chloro-3-methylbut-1-yne[5] |
| CAS Number | 1111-97-3[4][5] |
| Molecular Formula | C₅H₇Cl[4][6] |
| Molecular Weight | 102.56 g/mol [4][6][7] |
| Boiling Point | 73-75 °C[6][7] |
| Melting Point | -61 °C[6][7] |
| Density | 0.913 g/mL at 25 °C[6][7] |
| Refractive Index | n20/D 1.418[6][7] |
| Canonical SMILES | CC(C)(C#C)Cl[4] |
Reactivity and Synthetic Applications
As a tertiary propargylic chloride, 3-Chloro-3-methyl-1-butyne is a valuable reagent in organic synthesis, particularly for introducing the gem-dimethylpropargyl group.[4]
Key Reactions:
-
Nucleophilic Substitution: It readily undergoes nucleophilic substitution reactions.[4]
-
Alkylation: It is used to alkylate compounds such as methanol, ethanol, and amines to form the corresponding propargylic ethers and amines.[6]
It serves as a building block in the synthesis of various complex molecules.[4]
Experimental Protocol: A Note on Synthesis
The following diagram outlines a logical workflow for a generic synthesis and purification of a chloro-methyl-butyne.
Safety and Handling
Both 4-Chloro-3-methylbut-1-yne and its isomer are reactive chemical intermediates and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For 3-Chloro-3-methyl-1-butyne, it is noted as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[5][7][8] It is recommended to store this chemical in a cool, dry place, away from heat and open flames.[8]
Concluding Remarks for Researchers
While 4-Chloro-3-methylbut-1-yne presents an interesting synthetic building block, the lack of extensive characterization in public databases suggests that researchers may need to perform their own detailed analyses. The data available for the isomeric 3-Chloro-3-methyl-1-butyne provides a useful reference point for the chemical class, but care must be taken not to extrapolate these properties directly. The distinct structural features of the primary versus tertiary chloride will govern their respective reactivity profiles. As with any research chemical, a thorough review of the available safety information and careful experimental design are paramount.
References
- 1. Buy 4-Chloro-3-methylbut-1-yne | 63150-17-4 [smolecule.com]
- 2. 1-Butyne, 4-chloro-3-methyl- | C5H7Cl | CID 112625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-Butyne, 3-chloro-3-methyl- | C5H7Cl | CID 70679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-CHLORO-3-METHYL-1-BUTYNE | 1111-97-3 [chemicalbook.com]
- 7. 3-Chloro-3-methyl-1-butyne 97 1111-97-3 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
